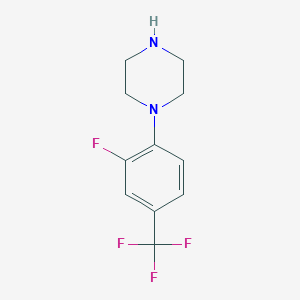
1-Boc-4-(2-Methylphenyl)-4-hydroxypiperidin
Übersicht
Beschreibung
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a 2-methylphenyl (o-tolyl) group, and a hydroxyl group on the piperidine ring. Piperidines are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate the role of piperidines in biological systems.
Medicine: Piperidines are known for their pharmacological properties, and this compound can be used in the development of new drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
Target of Action
It is known to be used as an intermediate in the manufacture of fentanyl and various related derivatives . Fentanyl is a potent opioid receptor agonist, so it can be inferred that the compound may have some interaction with opioid receptors.
Mode of Action
As an intermediate in the synthesis of fentanyl and its derivatives, it’s likely that it undergoes further chemical reactions to form the final active compound .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
As an intermediate in the synthesis of fentanyl and its derivatives, its primary role is likely in the chemical reactions leading to the formation of these active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with 2-methylphenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or Dess-Martin periodinane.
Reduction: The Boc group can be removed using acidic conditions, such as trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine nitrogen, using alkyl halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: CrO3, Dess-Martin periodinane, acetic acid.
Reduction: TFA, HCl.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: 1-Boc-4-(2-methylphenyl)-4-oxopiperidine.
Reduction: 4-(2-methylphenyl)piperidine.
Substitution: Various alkylated piperidines.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(2-methylphenyl)-4-hydroxypiperidine is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-Boc-4-(3-methylphenyl)-4-hydroxypiperidine: Similar structure with a meta-substituted phenyl group.
1-Boc-4-(4-methylphenyl)-4-hydroxypiperidine: Similar structure with a para-substituted phenyl group.
1-Boc-4-phenyl-4-hydroxypiperidine: Piperidine derivative without the methyl group on the phenyl ring.
These compounds may exhibit different biological activities and chemical properties due to the position of the methyl group on the phenyl ring.
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-13-7-5-6-8-14(13)17(20)9-11-18(12-10-17)15(19)21-16(2,3)4/h5-8,20H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIBWZZQWKTCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCN(CC2)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678137 | |
| Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553630-96-9 | |
| Record name | tert-Butyl 4-hydroxy-4-(2-methylphenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

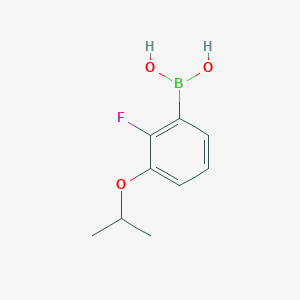
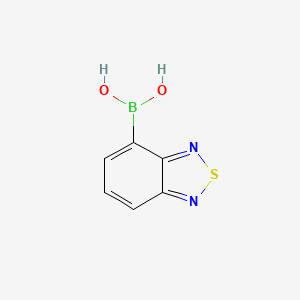
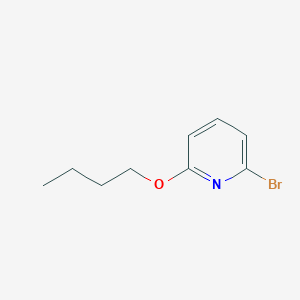
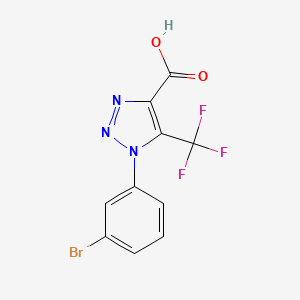
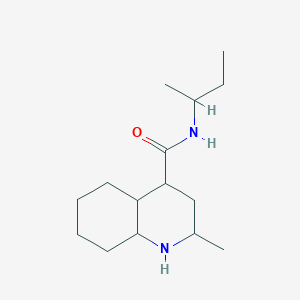
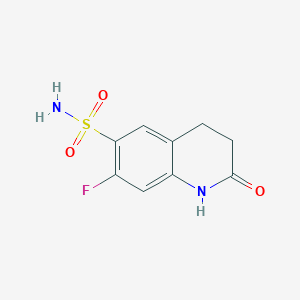
![(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1531062.png)
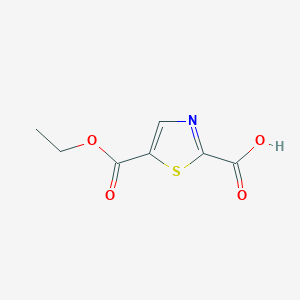
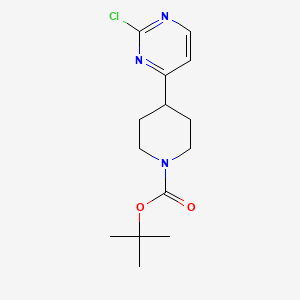
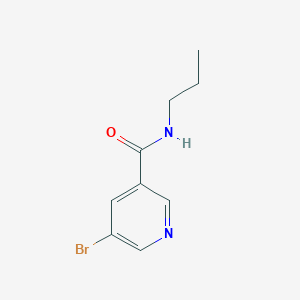
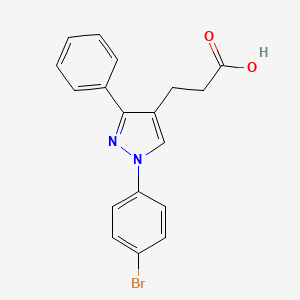
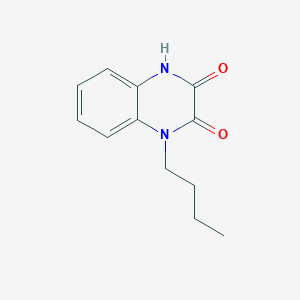
![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)
